molecular formula C23H28N4O6S3 B2728714 (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-91-7

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2728714
CAS RN: 865159-91-7
M. Wt: 552.68
InChI Key: SPMJCUXTGAIWNL-BZZOAKBMSA-N
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Description

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C23H28N4O6S3 and its molecular weight is 552.68. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

One study introduces a new zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound exhibits high singlet oxygen quantum yield, making it highly applicable for photodynamic therapy (PDT) in cancer treatment. Its remarkable properties as a photosensitizer, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, demonstrate its potential for Type II photodynamic therapy mechanisms aimed at treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another study focuses on synthesizing a new class of benzamide derivatives, evaluated for their antimicrobial efficacy. Significant antibacterial and antifungal activities were observed in specific derivatives, showcasing the utility of these compounds in developing new antimicrobial agents (Priya et al., 2006).

Anti-inflammatory and Analgesic Agents

Further research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has shown promising results. These compounds were found to inhibit COX-1/COX-2, displaying significant analgesic and anti-inflammatory activities. Their high COX-2 selectivity and inhibition of edema indicate their potential as effective treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cancer Research

The total synthesis of the thiopeptide antibiotic amythiamicin D, a compound with reported activity against MRSA and malaria, was accomplished through a biosynthesis-inspired hetero-Diels-Alder route. This synthetic pathway highlights the complex chemistry involved in developing new antibiotics and the potential for thiopeptide compounds in cancer research and treatment (Hughes et al., 2005).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S3/c1-33-15-14-27-20-11-10-19(35(24,29)30)16-21(20)34-23(27)25-22(28)17-6-8-18(9-7-17)36(31,32)26-12-4-2-3-5-13-26/h6-11,16H,2-5,12-15H2,1H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMJCUXTGAIWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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